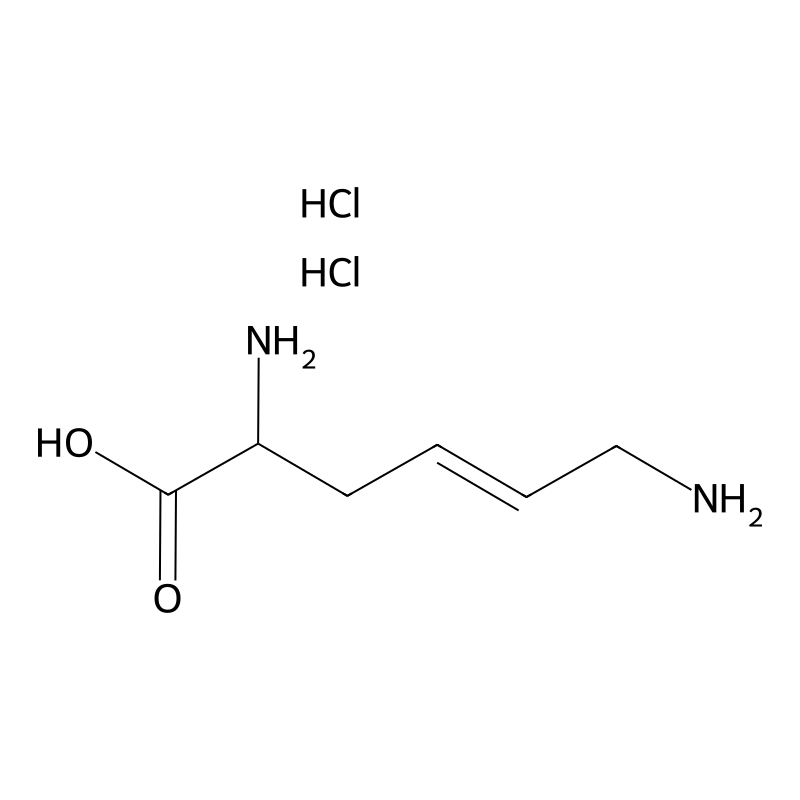

(E)-2,6-diaminohex-4-enoic acid;dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Tritium-Labeled Lysine

One key application of H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl is as a precursor for the production of tritium-labeled lysine (). Tritium is a radioactive isotope of hydrogen and is a valuable tool for studying metabolic pathways involving lysine. By incorporating tritium into the structure of lysine, researchers can track its movement and utilization within cells and organisms.

Inhibitor of Lysine Utilization in Microorganisms

H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl can act as a competitive inhibitor of lysine utilization by various microorganisms (). This property makes it useful in studies investigating the role of lysine in microbial growth and metabolism. By inhibiting the uptake or conversion of lysine, researchers can gain insights into the specific pathways and enzymes involved in lysine utilization by different microbes.

Enzyme Inhibitor Studies

H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl has been shown to inhibit the activity of lysine 2,3-aminomutase, an enzyme found in certain bacteria like Clostridium subterminale SB4 (). Lysine 2,3-aminomutase plays a crucial role in lysine metabolism by converting it to another amino acid. By studying the inhibition of this enzyme by H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl, researchers can gain a better understanding of the mechanism and regulation of lysine metabolism in these organisms.

(E)-2,6-diaminohex-4-enoic acid dihydrochloride, also known as DL-trans-2,6-diamino-4-hexenoic acid dihydrochloride, is a synthetic amino acid derivative characterized by its unique structure that includes two amino groups and a double bond in the hexenoic acid framework. Its molecular formula is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol . This compound is notable for its potential applications in biochemical research and therapeutic development due to its structural properties.

- Dehydrogenation: The precursor, 2,6-diaminohexanoic acid, undergoes dehydrogenation to introduce the double bond, resulting in (E)-2,6-diaminohex-4-enoic acid.

- Formation of Hydrochloride Salt: The compound can react with hydrochloric acid to form its dihydrochloride salt, enhancing its solubility and stability in aqueous solutions .

Research indicates that (E)-2,6-diaminohex-4-enoic acid dihydrochloride exhibits various biological activities:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by binding to their active sites, impacting their catalytic functions.

- Protein Modification: It can modify proteins through covalent interactions, potentially altering their structures and functions.

- Iron Chelation: Analogous compounds have been studied for their ability to bind iron(III), suggesting potential applications in iron chelation therapy .

The synthesis of (E)-2,6-diaminohex-4-enoic acid dihydrochloride typically involves the following steps:

- Starting Material: Begin with 2,6-diaminohexanoic acid as the precursor.

- Dehydrogenation Reaction: Subject the precursor to dehydrogenation conditions to introduce a double bond at the fourth carbon position.

- Hydrochloride Formation: Add hydrochloric acid to the resulting product to yield the dihydrochloride salt .

This method can be optimized for large-scale production by controlling reaction conditions such as temperature and pH.

(E)-2,6-diaminohex-4-enoic acid dihydrochloride has several applications in scientific research and industry:

- Biochemical Research: It serves as a building block for synthesizing complex organic molecules and studying enzyme interactions.

- Medicinal Chemistry: The compound is explored for potential therapeutic uses, particularly as a precursor in drug development.

- Industrial

Studies have demonstrated that (E)-2,6-diaminohex-4-enoic acid dihydrochloride interacts with various biological targets:

- Competing with native substrates in biosynthetic pathways, which can lead to altered metabolic outcomes.

- Binding studies indicate its potential role in enzyme inhibition and protein modification pathways .

These interactions highlight its significance in biochemical pathways and therapeutic contexts.

Several compounds share structural similarities with (E)-2,6-diaminohex-4-enoic acid dihydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| DL-2,6-Diaminohexanoic Acid | Saturated | Lacks double bond; less reactive |

| DL-2,6-Diamino-4-Hexynoic Acid | Triple Bond | Contains triple bond instead of double bond |

| (E)-1,5-Diamino-2-Pentene | Shorter Chain | Shorter carbon chain; different double bond position |

| (E,E)-1,6-Diamino-2,4-Hexadiene | Longer Chain | Contains multiple double bonds |

The presence of the double bond in (E)-2,6-diaminohex-4-enoic acid dihydrochloride enhances its reactivity compared to its saturated analogs and provides unique properties that are valuable in biochemical applications .